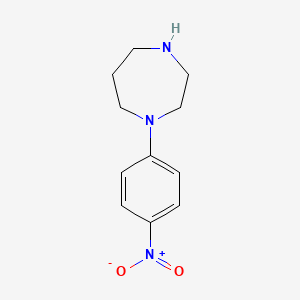

1-(4-Nitrophenyl)-1,4-diazepane

Vue d'ensemble

Description

1-(4-Nitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of a nitrophenyl group at the 1-position of the diazepane ring imparts unique chemical and physical properties to this compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1,4-diazepane typically involves the reaction of 4-nitroaniline with a suitable diazepane precursor. One common method is the nucleophilic substitution reaction where 4-nitroaniline reacts with 1,4-dichlorobutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Reduction: 1-(4-Aminophenyl)-1,4-diazepane.

Substitution: Various substituted diazepane derivatives depending on the electrophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Applications De Recherche Scientifique

1-(4-Nitrophenyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Nitrophenyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological targets. The diazepane ring provides structural stability and influences the compound’s binding affinity to its molecular targets.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)piperazine: Similar structure but with a six-membered ring.

1-(4-Nitrophenyl)-1,4-diazacycloheptane: Another diazepane derivative with different substituents.

4-Nitrophenylmorpholine: Contains a morpholine ring instead of a diazepane ring.

Uniqueness: 1-(4-Nitrophenyl)-1,4-diazepane is unique due to its seven-membered diazepane ring, which imparts distinct chemical properties compared to six-membered analogs like piperazines. The presence of the nitrophenyl group enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Activité Biologique

1-(4-Nitrophenyl)-1,4-diazepane is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms and a para-nitrophenyl substituent. Its molecular formula is C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 221.26 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and enzymatic interactions.

Chemical Structure and Properties

The structure of this compound allows for flexibility in conformation, while the nitrophenyl group remains planar due to conjugation between the benzene ring and the nitro group. This unique structural feature contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, revealing interactions with several biomolecules and enzymes. Notably, it has shown significant effects on oxidative stress responses in mammalian cells.

Key Findings

- Enzymatic Interactions : The compound interacts with NADH-oxidase, an enzyme involved in cellular metabolism and signaling pathways. This interaction suggests potential applications in modulating oxidative stress responses.

- Oxidative Stress Modulation : Studies indicate that this compound can influence superoxide production, which is critical in oxidative stress-related conditions.

- Antithrombotic Activity : Related diazepane derivatives have been explored as factor Xa inhibitors, indicating potential anticoagulant properties that may extend to this compound .

Synthesis Methods

Several synthesis methods for this compound have been reported:

- Condensation Reactions : Traditional methods involve the condensation of appropriate amines with nitro-substituted benzaldehydes.

- Catalytic Reduction : The compound has also been synthesized through catalytic reduction processes involving nitrophenol derivatives.

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Nitrophenyl)-1,4-diazepane | Similar diazepane ring with a different nitrophenyl position | Potentially different biological activity |

| 1-(4-Aminophenyl)-1,4-diazepane | Contains an amino group instead of a nitro group | Enhanced biological activity due to amino group |

| 2-(4-Nitrophenyl)-pyrrolidine | Pyrrolidine ring structure | Different conformational flexibility and properties |

Study on Oxidative Stress Modulation

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent modulation of superoxide production in mammalian cells. The results indicated that at higher concentrations, the compound effectively reduced oxidative stress markers, suggesting therapeutic potential in conditions characterized by oxidative damage.

Anticoagulant Activity Exploration

A series of related diazepane derivatives were evaluated for their ability to inhibit factor Xa. One notable compound demonstrated an IC50 value of 6.8 nM against factor Xa, indicating that structural modifications similar to those found in this compound could yield effective anticoagulants without significantly prolonging bleeding times .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIZDGKPDHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407851 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214124-83-1 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.